molecular formula C24H15ClF3N3 B2754751 (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 477847-67-9

(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2754751
CAS No.: 477847-67-9
M. Wt: 437.85
InChI Key: LLSMMYISXUMKIA-QGOAFFKASA-N
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Description

This compound, with the systematic IUPAC name (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, is a structurally complex molecule featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 5. The core is further functionalized with a (Z)-configured α-cyano vinyl group linked to a 3-(trifluoromethyl)phenyl moiety. Key physicochemical properties include a molecular formula of C24H15ClF3N3, a molecular weight of 437.85 g/mol, a predicted density of 1.29 ± 0.1 g/cm³, and a pKa of 5.19 ± 0.50, indicating moderate acidity .

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF3N3/c1-15-9-10-31-21(23(30-22(31)11-15)16-5-7-20(25)8-6-16)13-18(14-29)17-3-2-4-19(12-17)24(26,27)28/h2-13H,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMMYISXUMKIA-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic molecule that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3C_{22}H_{18}ClN_3 with a molecular weight of approximately 391.8 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC22H18ClN3
Molecular Weight391.8 g/mol
IUPAC NameThis compound
InChI KeyCYBJNMSFEHIANT-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Studies suggest that the trifluoromethyl group enhances binding affinity to target proteins through hydrogen and halogen bonding interactions. This interaction can lead to modulation of enzyme activities relevant in various diseases, particularly in cancer and inflammation.

Anticancer Activity

Research has shown that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types.

In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. The presence of the chlorophenyl and trifluoromethyl groups contributes to its enhanced activity.

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Inhibition studies on cyclooxygenase (COX) enzymes revealed that derivatives containing similar structural motifs can effectively reduce inflammatory responses. The trifluoromethyl group may play a critical role in enhancing the anti-inflammatory potency by improving the compound's interaction with COX enzymes.

Case Studies

  • Cytotoxicity Evaluation
    • A study assessed the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives against MCF-7 cells. Results indicated that compounds with halogen substitutions exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate to high cytotoxicity.
    CompoundIC50 (µM)
    (Compound A)15
    (Compound B)12
    (Compound C)18
  • COX Inhibition Studies
    • Another investigation focused on the inhibition of COX enzymes by similar compounds. The study found that certain derivatives showed IC50 values for COX-2 inhibition between 5 and 15 µM, indicating promising anti-inflammatory potential.
    CompoundCOX-2 IC50 (µM)
    (Compound D)8
    (Compound E)10
    (Compound F)6

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in drug discovery due to its versatility in binding biomolecular targets. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazo[1,2-a]pyridine 2-(4-Cl-phenyl), 7-methyl, (Z)-α-cyano vinyl-3-(CF3-phenyl) 437.85 pKa ~5.19; high lipophilicity (logP ~4.2 predicted)
Compound 2d Tetrahydroimidazo[1,2-a]pyridine 5,6-dicarboxylate, 7-(4-NO2-phenyl), 8-cyano ~550 (estimated) Melting point 215–217°C; 55% synthetic yield; characterized via <sup>1</sup>H/<sup>13</sup>C NMR, IR, HRMS
Minodronic Acid Derivatives Imidazo[1,2-a]pyridine (processed) Phosphonic acid groups (therapeutic agent for hypercalcemia) ~322 (minodronic acid) Synthesized via Mannich reaction; clinical use in bone resorption inhibition

Key Comparative Insights

Structural Complexity vs. Synthetic Accessibility: The target compound’s α-cyano vinyl group and trifluoromethylphenyl substituent introduce steric and electronic effects that may enhance binding specificity but complicate synthesis. In contrast, compound 2d employs ester and nitro groups, which are synthetically more tractable (55% yield via one-pot reactions) but may reduce metabolic stability. Minodronic acid derivatives prioritize functional groups (e.g., phosphonic acid) for bone-targeting efficacy, sacrificing structural complexity for therapeutic utility.

The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, whereas the nitro group in 2d may confer redox activity or toxicity risks .

Compound 2d’s nitro group may limit drug-likeness due to toxicity, whereas minodronic acid’s phosphonate groups enable bone mineral affinity .

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. Key steps include:

  • Vilsmeier-Haack formylation for introducing the aldehyde group (e.g., using POCl₃/DMF in chloroform at 0–10°C) .
  • Knoevenagel condensation to form the Z-configuration prop-2-enenitrile moiety, requiring strict temperature control (40–60°C) and anhydrous conditions to prevent isomerization .
  • Catalytic coupling (e.g., Suzuki-Miyaura) for aryl group introduction, using Pd catalysts and inert atmospheres .

Critical Conditions:

StepReagents/ConditionsPurpose
FormylationPOCl₃, DMF, 0–10°CIntroduces aldehyde group without side reactions
CondensationEtOH, piperidine, 50°CEnsures Z-configuration via kinetic control
PurificationColumn chromatography (silica gel, hexane/EtOAc)Removes unreacted starting materials

Q. How can researchers confirm the Z-configuration of the prop-2-enenitrile moiety?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal structures. The Z-configuration shows distinct dihedral angles between the imidazopyridine and trifluoromethylphenyl groups .
  • ¹H NMR : Coupling constants (J ≈ 12–14 Hz for Z-isomer) between the α-hydrogen and nitrile group confirm stereochemistry .

Q. What analytical techniques are recommended for purity assessment and structural verification?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to achieve >98% purity .
  • NMR spectroscopy : ¹³C NMR detects nitrile (δ ~115 ppm) and trifluoromethyl (δ ~125 ppm, q, J = 32 Hz) groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 498.0925) .

Advanced Research Questions

Q. How to design experiments to investigate the electronic effects of the 3-(trifluoromethyl)phenyl substituent?

  • Synthetic modulation : Replace -CF₃ with -CN, -NO₂, or -OMe to compare electronic profiles .
  • Spectroscopic analysis : Use UV-Vis to study charge-transfer transitions influenced by -CF₃ electron-withdrawing effects.
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to quantify electron distribution .

Q. What methodologies are effective for establishing structure-activity relationships (SAR)?

  • In vitro bioassays : Test analogs against target enzymes (e.g., kinases) with IC₅₀ determination via fluorescence polarization .
  • Pharmacophore modeling : Map steric/electronic features using software like Schrödinger Maestro to identify critical substituents .
  • Statistical QSAR : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How should researchers address contradictions between in vitro bioactivity data and computational predictions?

  • Assay validation : Ensure consistency in buffer pH, temperature, and enzyme lot numbers .
  • Docking refinement : Use flexible ligand docking (e.g., AutoDock Vina) to account for protein conformational changes .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize crystallization conditions for X-ray structure determination?

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) for slow vapor diffusion .
  • Temperature gradients : Crystallize at 4°C to slow nucleation and improve crystal quality .
  • SHELXL refinement : Apply TWIN/BASF commands for handling twinning in crystals .

Q. How to analyze the impact of solvent polarity on the compound’s stability during storage?

  • Accelerated stability studies : Store samples in DMSO, ethanol, or PBS at 25°C/60% RH for 4 weeks. Monitor degradation via HPLC .
  • Kinetic analysis : Plot degradation rate constants (k) vs. solvent dielectric constant (ε) to identify polarity-dependent stability .

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